![molecular formula C9H16N4O B1481828 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine CAS No. 2098013-64-8](/img/structure/B1481828.png)
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine
Overview
Description
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .Molecular Structure Analysis
The molecular formula of “2-(2-aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The linear formula is NH2CH2CH2OCH2CH2OH .Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a combustible, colorless to light yellow, thick liquid . It has a fishy odor and is miscible with water .Scientific Research Applications
Synthesis and Reactivity
The compound 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine is related to various pyrimidine derivatives that have been synthesized and studied for their chemical reactivity and potential applications in organic synthesis. For instance, a study focused on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols, highlighting a key route for synthesizing pyrimidine derivatives and exploring their fragmentation pathways under specific conditions (Erkin et al., 2015). Similarly, the work by Khan et al. (2015) on synthesizing 2-aminopyrimidine derivatives through nucleophilic substitution reactions further illustrates the diverse synthetic routes available for creating complex pyrimidine structures, providing a foundation for the synthesis of compounds like this compound (Khan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-4-11-8-6-9(13-7-12-8)14-5-3-10/h6-7H,2-5,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPUQAIUXSQNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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